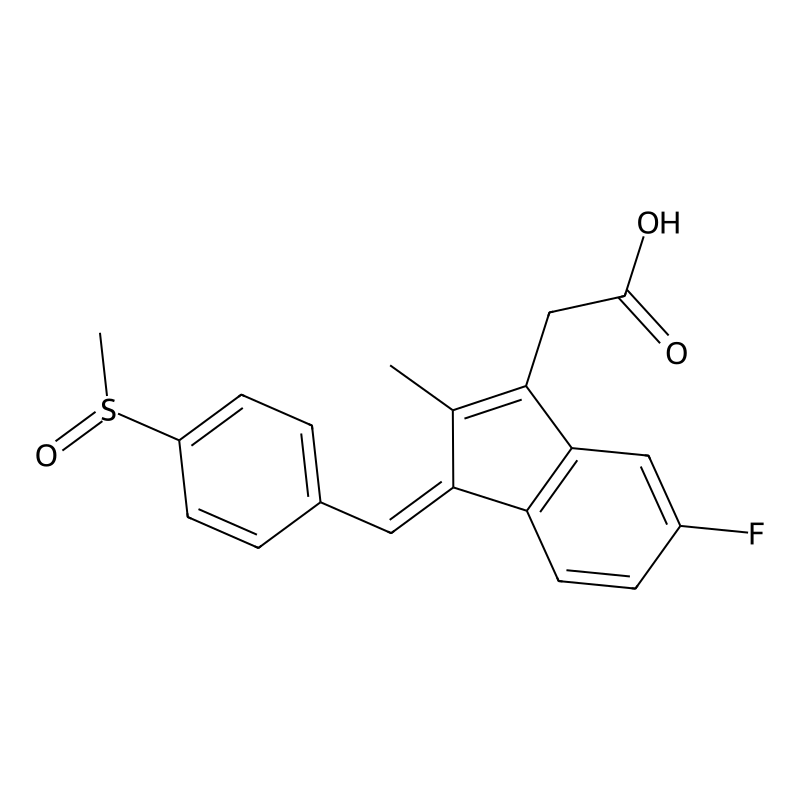

trans-Sulindac

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

trans-Sulindac (also known as (E)-Sulindac or Sulindac Related Compound A) is the geometric isomer of the widely used non-steroidal anti-inflammatory drug (NSAID) cis-sulindac. While the cis-isomer is the active pharmaceutical ingredient (API) responsible for potent cyclooxygenase (COX) inhibition, trans-sulindac exhibits distinct physicochemical and pharmacological profiles [1]. In industrial and laboratory procurement, it is primarily sourced as an essential analytical reference standard for impurity profiling and photostability testing of commercial sulindac formulations [2]. Additionally, its unique molecular geometry makes it a highly effective crystallization inhibitor in supersaturating drug delivery systems and a critical negative-control probe in COX-independent pharmacological assays [3].

References

- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 1548885, trans-Sulindac.

- [2] Fuziki, M.E.K., et al. "Cis-Trans Isomerization Reaction of Sulindac Induced by UV Irradiation in the Aqueous Media." (2023).

- [3] Manchanda, A., et al. "Effect of Structurally Related Compounds on Desupersaturation Kinetics of Indomethacin." Pharmaceutical Research (2023).

Substituting trans-sulindac with the standard cis-sulindac API or crude isomeric mixtures fundamentally compromises both analytical and functional workflows. In analytical chemistry, trans-sulindac is the specific photoisomerization degradation product formed under UV irradiation; using the cis-isomer cannot establish the required chromatographic resolution for stability-indicating HPLC assays [1]. In formulation science, the trans-isomer possesses a superior capacity to inhibit the crystallization of amorphous APIs like indomethacin compared to the cis-form, meaning substitution would result in premature drug precipitation [2]. Furthermore, in pharmacological screening, trans-sulindac lacks the potent COX-inhibitory activity of the cis-isomer while retaining other enzymatic interactions, meaning substitution would confound data when attempting to isolate COX-independent mechanisms [3].

References

- [1] Fuziki, M.E.K., et al. "Cis-Trans Isomerization Reaction of Sulindac Induced by UV Irradiation in the Aqueous Media." (2023).

- [2] Manchanda, A., et al. "Effect of Structurally Related Compounds on Desupersaturation Kinetics of Indomethacin." Pharmaceutical Research (2023).

- [3] Jarabak, J. "Inhibition of the human placental NAD- and NADP-linked 15-hydroxyprostaglandin dehydrogenases by nonsteroidal anti-inflammatory drugs." Prostaglandins 35.3 (1988): 403-411.

Superior Crystallization Inhibition in Amorphous Formulations

In studies evaluating the desupersaturation kinetics of γ-indomethacin (γ-IMC) at pH 2.0, trans-sulindac (t-SUL) demonstrated superior performance as a crystallization inhibitor compared to both cis-sulindac (c-SUL) and indomethacin-related compound-A (IMC-A). While both sulindac isomers effectively delayed the precipitation of the thermodynamically stable γ-IMC from supersaturated solutions, the specific stereochemistry of the trans-isomer rendered it a quantitatively stronger crystallization inhibitor than the standard cis-API [1].

| Evidence Dimension | Inhibition of γ-indomethacin desupersaturation (crystallization) |

| Target Compound Data | trans-Sulindac acts as the strongest crystallization inhibitor among tested isomers |

| Comparator Or Baseline | cis-Sulindac and IMC-A (weaker inhibition) |

| Quantified Difference | trans-isomer exhibits stronger inhibition of γ-IMC crystal lattice formation than the cis-isomer |

| Conditions | Supersaturated γ-indomethacin solution at pH 2.0 |

Procuring the trans-isomer is advantageous for formulation scientists designing stable amorphous solid dispersions or supersaturating drug delivery systems that require prolonged API supersaturation.

Essential Marker for UV-Induced Photoisomerization

cis-Sulindac is highly photosensitive and undergoes rapid photoisomerization to trans-sulindac when exposed to UV-A, UV-B, and UV-C irradiation. In aqueous media, the degradation of the cis-API and the generation of the trans-photoproduct reach a specific equilibrium under UV-A exposure [1]. Because this conversion alters the pharmacological efficacy of the drug, trans-sulindac (designated as USP Sulindac Related Compound A) must be procured as a discrete reference standard to achieve baseline resolution in HPLC monitoring.

| Evidence Dimension | Primary photodegradation product formation |

| Target Compound Data | trans-Sulindac (quantified as the primary photoisomerization product) |

| Comparator Or Baseline | cis-Sulindac API (parent compound subject to degradation) |

| Quantified Difference | Direct conversion from cis to trans under UV irradiation dictates impurity limits |

| Conditions | Aqueous media under UV-A/B/C irradiation |

Quality control laboratories must procure exact trans-sulindac standards to validate stability-indicating HPLC methods and ensure compliance with pharmacopeial photostability guidelines.

Enzymatic Selectivity: Decoupling COX and 15-PGDH Pathways

While cis-sulindac is a potent inhibitor of cyclooxygenases (COX), trans-sulindac is at least one order of magnitude less effective at inhibiting COX enzymes. However, both the cis- and trans-isomers (and their sulfide metabolites) act as strong, non-competitive or mixed inhibitors of NAD-linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH), with the sulfide metabolites showing Kis values of 7.8 µM (cis) and 6.8 µM (trans) [1]. This profound divergence in COX inhibition, coupled with retained 15-PGDH affinity, isolates the trans-isomer's utility.

| Evidence Dimension | COX vs. 15-PGDH inhibition efficacy |

| Target Compound Data | trans-Sulindac (potent 15-PGDH inhibition, negligible COX inhibition) |

| Comparator Or Baseline | cis-Sulindac (potent inhibition of both COX and 15-PGDH) |

| Quantified Difference | >10-fold reduction in COX inhibition for the trans-isomer relative to the cis-isomer |

| Conditions | In vitro human placental NAD-linked 15-PGDH and COX assays |

Researchers must select the trans-isomer as a critical negative control to differentiate between COX-dependent anti-inflammatory effects and COX-independent mechanisms in apoptosis and tumor models.

Analytical Reference Standard for API Stability Testing

As the primary photoisomerization product of the active cis-sulindac API, trans-sulindac is indispensable for quality control and regulatory compliance [1]. It is utilized to calibrate HPLC systems, establish system suitability, and verify the resolution of degradation products in photostability testing of commercial NSAID formulations.

Excipient and Additive in Supersaturating Drug Delivery Systems

Due to its superior ability to inhibit the crystallization of amorphous indomethacin compared to its cis-counterpart, trans-sulindac serves as a valuable model additive or co-former in formulation science [2]. It is applied in the development of amorphous solid dispersions to maintain transient supersaturation and enhance the bioavailability of poorly water-soluble drugs.

Negative Control Probe for COX-Independent Pharmacological Studies

Because trans-sulindac effectively inhibits 15-PGDH but exhibits more than a 10-fold drop in COX inhibition relative to the cis-isomer, it is heavily utilized in oncology and cell biology [3]. It allows researchers to confidently attribute observed apoptotic or anti-proliferative effects to COX-independent pathways rather than standard prostaglandin suppression.

References

- [1] Fuziki, M.E.K., et al. "Cis-Trans Isomerization Reaction of Sulindac Induced by UV Irradiation in the Aqueous Media." (2023).

- [2] Manchanda, A., et al. "Effect of Structurally Related Compounds on Desupersaturation Kinetics of Indomethacin." Pharmaceutical Research (2023).

- [3] Jarabak, J. "Inhibition of the human placental NAD- and NADP-linked 15-hydroxyprostaglandin dehydrogenases by nonsteroidal anti-inflammatory drugs." Prostaglandins 35.3 (1988): 403-411.